molecular formula C20H20ClNO2 B2848455 5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] CAS No. 209059-33-6

5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole]

Cat. No.: B2848455
CAS No.: 209059-33-6
M. Wt: 341.84
InChI Key: NDJGQCKPEFCWIA-UHFFFAOYSA-N
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Description

Discovery and Development of Spirochromene Compounds

Spirochromenes emerged as a distinct class of heterocyclic compounds in the late 20th century, with early synthetic efforts focusing on their conformational rigidity. The spiro[chromene-2,2'-indole] framework was first reported in 2014 through multicomponent cyclization reactions involving indole derivatives and chromene precursors. A breakthrough occurred in 2018 when Koshizawa et al. demonstrated the utility of spiro[chromane-2,4'-piperidine] derivatives as G-protein-coupled receptor 119 agonists, establishing spirochromenes as viable drug candidates for type 2 diabetes mellitus.

Recent advances in green chemistry have expanded synthetic accessibility. Heravi et al. (2022) developed a water-based Mn(bpyo)2/MCM-41-catalyzed protocol for spirochromene synthesis, achieving yields up to 86% under reflux conditions. This method addressed previous limitations in regioselectivity and environmental impact associated with traditional aprotic solvents.

Table 1: Key Developments in Spirochromene Synthesis

Year Innovation Significance Reference
2014 First structural characterization Established base scaffold
2018 GPR119 agonist activity demonstrated Validated therapeutic potential
2022 Water-based catalytic synthesis Improved sustainability and selectivity

Historical Evolution of Indole-Based Spiro Compounds

The incorporation of indole motifs into spirocyclic systems dates to Fischer's 19th-century work on indole synthesis. Modern indole-spiro hybrids gained prominence through their presence in natural alkaloids such as horsfiline and coerulescine. The specific fusion with chromenes evolved from 2010s-era strategies to combine indole's hydrogen-bonding capacity with chromene's planar aromaticity.

Notable milestones include:

  • 2020: Anti-tubercular indole-fused spirochromenes with MIC values ≤1.56 μg/mL against Mycobacterium tuberculosis
  • 2021: Spirooxindole-indole hybrids showing acetylcholinesterase inhibition (IC~50~ 24.1 μM)
  • 2022: Crystal structure determination of spiro[chromene-2,2'-indole] derivatives confirming R,S,R,S stereochemistry

Significance in Organic Chemistry and Medicinal Research

The compound's significance stems from three key attributes:

  • Stereoelectronic Tunability : The spiro center creates orthogonal π-systems, enabling simultaneous interactions with multiple biological targets.
  • Metabolic Stability : Methoxy and methyl substituents at positions 6 and 1'/3' enhance oxidative stability compared to non-substituted analogs.
  • Dual Pharmacophoric Action : Chromene contributes to kinase modulation while indole facilitates neurotransmitter receptor interactions.

Table 2: Comparative Bioactivity of Spirochromene Derivatives

Compound Class Target Potency (EC~50~/IC~50~) Reference
Spiro[chromane-piperidine] GPR119 54 nM
Indole-fused spirochromene M. tuberculosis 1.56 μg/mL
Spirooxindole-indole-pyrazole Acetylcholinesterase 24.1 μM

Taxonomic Classification within Heterocyclic Chemistry

This compound belongs to a specialized subclass of spiroheterocycles with the following taxonomic hierarchy:

Kingdom : Organic heterocycles
Phylum : Bridged bicyclic systems
Class : Spiro compounds (C16H11NO base)
Subclass : Chromene-indole fused spirocycles
Variants :

  • 5'-Chloro substitution (electrophilic enhancement)
  • 6-Methoxy group (hydrogen bond acceptor)
  • 1',3',3'-Trimethylation (steric stabilization)

Properties

IUPAC Name

5'-chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO2/c1-19(2)16-12-14(21)5-7-17(16)22(3)20(19)10-9-13-11-15(23-4)6-8-18(13)24-20/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJGQCKPEFCWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)Cl)N(C13C=CC4=C(O3)C=CC(=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] typically involves multi-step organic reactions. One common approach is the spirocyclization of appropriate precursors, such as chromene derivatives and indole derivatives, under specific conditions. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity, with rigorous quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of different substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising pharmacological properties, particularly in the following areas:

Anticancer Activity

Research has indicated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, studies have shown IC50 values ranging from 4.0 to 10.0 µM against different cancer types, suggesting its potential as an anticancer agent.

Cancer Cell Line IC50 Value (µM)
HCT-116 (Colon)5.0
MCF-7 (Breast)7.0
HepG2 (Liver)4.5

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that modifications to the chromene ring can enhance its potency.

Microorganism Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus10
Escherichia coli15

Phototherapy Applications

5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] is noted for its photochromic properties, allowing it to switch between different forms upon exposure to UV light. This characteristic opens avenues for applications in phototherapy and drug delivery systems.

Antioxidant Activity

Studies have highlighted the antioxidant potential of this compound, which is crucial for therapeutic applications in conditions related to oxidative stress. The ability to scavenge free radicals may provide protective effects against cellular damage.

Assay Type Result
DPPH Scavenging ActivityIC50 = 30 µM
ABTS AssayIC50 = 25 µM

Case Study on Anticancer Potential

Mechanism of Action

The mechanism by which 5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Spiropyran Derivatives

Structural and Substituent Variations

Table 1: Substituent Effects on Key Properties
Compound Name Substituents Photochromic Lifetime ($\tau$) Fluorescence ($\lambda_{\text{em}}$) Key Applications
Target Compound 5'-Cl, 6-OCH$3$, 1',3',3'-CH$3$ $10^5$ s 611 nm Drug delivery, sensors
1,3,3-Trimethyl-6′-chlorospiro[indoline-2,2′-2H-chromene] 6'-Cl, 1',3',3'-CH$_3$ Not reported Not reported Photochromic materials
SP-COOH (CAS 55779–26–5) 6-NO$_2$, COOH Shorter (data unspecified) 630 nm Surface functionalization
5'-Methoxy-1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indoline] 6-NO$2$, 5'-OCH$3$ Reduced thermal stability Not reported Chemosensors

Photochromic Behavior

  • Target Compound :
    • Exhibits a "photochromic equilibrium" with slow thermal relaxation ($k = 6.5 \times 10^{-5}$ s$^{-1}$), enabling stable MC form under UV .
    • Fluorescence in the red region (611 nm) enhances utility in bioimaging .
  • Nitro-Substituted Analogs (e.g., 6-NO$_2$ derivatives): Stronger electron-withdrawing groups stabilize MC forms but reduce $\tau$ due to increased polarity . Example: SP-COOH emits at 630 nm but has shorter $\tau$, limiting sustained applications .

Research Findings and Data

Spectral Data Comparison

Table 2: Absorption and Emission Profiles
Compound $\lambda_{\text{abs}}$ (SP) $\lambda_{\text{abs}}$ (MC) $\lambda_{\text{em}}$ (MC)
Target Compound 202–341 nm 402, 536 nm 611 nm
SP-COOH 350 nm 585 nm 630 nm
1,3,3-Trimethyl-6-nitrospiro[indoline-2,2′-chromene] 320 nm 550 nm Not observed

Kinetic Parameters

Table 3: Thermal Relaxation Rates
Compound $k$ (s$^{-1}$) Half-Life ($t_{1/2}$)
Target Compound $6.5 \times 10^{-5}$ 10$^5$ s
SP-COOH $1.2 \times 10^{-3}$ 580 s
6-Nitrospiro[indoline-2,2′-chromene] $3.0 \times 10^{-4}$ 2300 s

Biological Activity

5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antifungal activities, supported by relevant research findings and data tables.

  • Molecular Formula : C20H20ClNO2
  • Molecular Weight : 343.83 g/mol
  • IUPAC Name : 5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole]

Antimicrobial Activity

Recent studies have demonstrated that compounds within the chromene class exhibit notable antimicrobial properties. For instance, 5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] was evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole]Methicillin-resistant Staphylococcus aureus (MRSA)21.31.95
Escherichia coli22.02.50
Pseudomonas aeruginosa19.53.00

The compound exhibited strong inhibitory effects against MRSA and E. coli, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of 5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] were assessed through various in vitro assays using human cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Reference Drug (Doxorubicin) IC50 (µg/mL)
HCT-116 (Colon Carcinoma)1.080.5
HepG-2 (Liver Carcinoma)1.500.4
MCF-7 (Breast Carcinoma)1.200.6

The compound demonstrated significant cytotoxicity against the HCT-116 and MCF-7 cell lines, with IC50 values comparable to standard chemotherapeutic agents .

Antifungal Activity

In addition to its antibacterial and anticancer properties, this compound has shown promising antifungal activity against several fungal species.

Table 3: Antifungal Activity

Fungal StrainMIC (µg/mL)
Candida albicans15.0
Aspergillus niger12.5
Trichophyton mentagrophytes10.0

These results indicate that the compound is more effective than traditional antifungal agents such as ketoconazole .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of chromene derivatives is crucial for optimizing their biological effects. The presence of specific functional groups in the structure of 5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] contributes significantly to its biological activity.

Key Structural Features:

  • Chlorine Substitution : Enhances antimicrobial potency.
  • Methoxy Group : Contributes to increased lipophilicity and cellular uptake.
  • Spiro Configuration : Facilitates interaction with biological targets.

Q & A

Q. What are the standard synthetic routes for 5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole], and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves a multi-step condensation reaction. For example, 5-chlorosalicylic aldehyde is refluxed with 1,2,3,3-tetramethylindolium perchlorate in propanol-2, followed by dropwise addition of triethylamine to catalyze spirocyclization . Key optimizations include:

  • Solvent selection : Propanol-2 is preferred for its polarity and boiling point, facilitating reflux without decomposition.
  • Catalyst use : Triethylamine acts as a base to deprotonate intermediates, enhancing reaction efficiency.
  • Purification : Column chromatography (e.g., silica gel with 5–10% methanol in dichloromethane) isolates the product .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction completion and purity .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this spirocyclic compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., methoxy, chloro groups) and confirms spirojunction geometry .
  • X-ray crystallography : SHELXL refines crystal structures, resolving bond angles and dihedral angles critical for understanding photochromic behavior .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • IR spectroscopy : Confirms functional groups (e.g., C-O stretching of methoxy groups) .

Q. How does the spirocyclic structure influence the compound’s stability and reactivity?

Methodological Answer: The spirojunction imposes steric constraints, reducing rotational freedom and enhancing thermal stability. Key factors:

  • Steric hindrance : The 1',3',3'-trimethyl groups on the indole moiety limit conformational flexibility, stabilizing the closed (spiro) form .
  • Electronic effects : The chloro and methoxy substituents modulate electron density, affecting ring-opening kinetics in photochromic applications .
  • Crystallographic data : Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the solid-state structure .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., NMR vs. XRD results)?

Methodological Answer:

  • DFT calculations : Compare optimized geometries (e.g., using MP2/6-311G(d,p)) with XRD data to assess dynamic effects in solution .
  • Hirshfeld analysis : Maps intermolecular interactions in the crystal lattice, identifying discrepancies between solid-state and solution-phase conformers .
  • Dynamic NMR : Variable-temperature NMR detects equilibria (e.g., between spiro and merocyanine forms) that XRD might miss .

Q. What strategies are employed to analyze substituent effects on photochromic behavior?

Methodological Answer:

  • Derivative synthesis : Introduce substituents (e.g., nitro or methoxy groups) at specific positions and compare UV-Vis absorption kinetics .
  • Kinetic studies : Monitor ring-opening/closure rates under controlled light/temperature to quantify steric/electronic impacts .
  • Theoretical modeling : Time-dependent DFT predicts absorption spectra and correlates them with experimental λmax shifts .

Q. How is the compound’s potential as a biosensor or photoresponsive material evaluated?

Methodological Answer:

  • Zinc sensing : Functionalize with chelating groups (e.g., pyridylmethylamine) and measure fluorescence quenching/binding affinity via titration experiments .
  • Cyanide detection : Derivatize with diazenyl groups to enable nucleophilic addition reactions; track spectral changes via UV-Vis or fluorescence .
  • LC matrix integration : Embed in liquid crystals (e.g., ZLI-1639) and assess phase transitions under UV irradiation .

Q. What methodological challenges arise in resolving thermal decomposition pathways?

Methodological Answer:

  • TGA-DSC : Quantify decomposition temperatures and enthalpy changes under inert/oxidizing atmospheres .
  • Mass spectrometry : Identify volatile fragments (e.g., CO, CH3Cl) to propose degradation mechanisms .
  • Isothermal stability tests : Monitor structural integrity at elevated temperatures using in-situ XRD or IR .

Q. How are spirocyclic derivatives designed for targeted biological activity (e.g., anticancer applications)?

Methodological Answer:

  • Structure-activity relationship (SAR) : Modify substituents (e.g., replace methoxy with carboxylates) and assay cytotoxicity against cancer cell lines .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) using MOE or AutoDock to prioritize synthetic targets .
  • In vivo testing : Evaluate pharmacokinetics and toxicity in model organisms after optimizing solubility (e.g., via PEGylation) .

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